

# CAS number and molecular formula for 5-Methoxy-2-methylthiopyrimidine

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylthiopyrimidine

Cat. No.: B3121345

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## In-Depth Technical Guide: 5-Methoxy-2-(methylthio)pyrimidin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-2-(methylthio)pyrimidin-4-ol (CAS No: 1671-08-5), a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available chemical data, proposes a detailed synthetic protocol, and explores potential biological activities and mechanisms of action based on the well-established pharmacology of related pyrimidine derivatives. The information is presented to support further research and development efforts targeting this and similar chemical scaffolds.

### Chemical Identity and Properties

5-Methoxy-2-(methylthio)pyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core, which is a foundational structure in many biologically active molecules, including nucleobases. The substitutions at the 2, 4, and 5 positions of the pyrimidine ring are expected to modulate its physicochemical and pharmacological properties.

## Core Data

Property	Value	Source
Chemical Name	5-Methoxy-2-(methylthio)pyrimidin-4-ol	ChemScene[1]
Synonyms	5-Methoxy-2-methylthio-4-hydroxypyrimidine	ChemScene[1]
CAS Number	1671-08-5	ChemScene[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> S	ChemScene[1]
Molecular Weight	172.20 g/mol	ChemScene[1]

## Physicochemical Properties

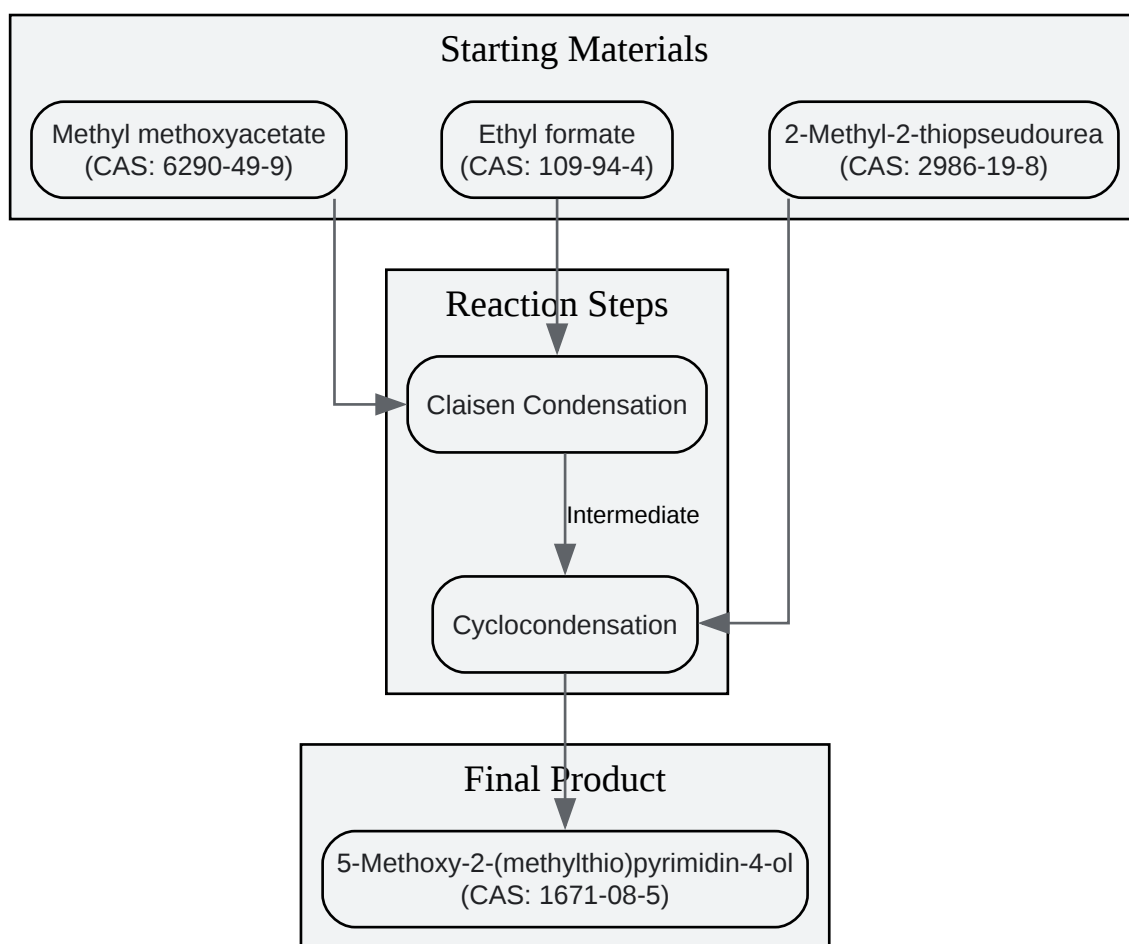
Property	Value	Source
Boiling Point	324°C at 760 mmHg	Chemsrc[2]
Density	1.36 g/cm <sup>3</sup>	Chemsrc[2]
Storage Temperature	4°C	ChemScene[1]
Purity	≥95%	Lab-Chemicals.Com[3]

## Synthesis and Experimental Protocol

While specific, peer-reviewed synthetic procedures for 5-Methoxy-2-(methylthio)pyrimidin-4-ol are not readily available, a plausible route can be devised based on established pyrimidine synthesis methodologies and identified precursors.

## Proposed Synthetic Pathway

The synthesis of 5-Methoxy-2-(methylthio)pyrimidin-4-ol can be conceptually approached through a condensation reaction involving key precursors. The following diagram illustrates a potential synthetic workflow.



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Caption: Proposed synthetic workflow for 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

## Detailed Experimental Protocol

Objective: To synthesize 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Materials:

- Methyl methoxyacetate (CAS: 6290-49-9)
- Ethyl formate (CAS: 109-94-4)
- 2-Methyl-2-thiopseudourea sulfate (or a related salt) (CAS: 2986-19-8)

- Sodium methoxide
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Hydrochloric acid (for acidification)
- Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

- Step 1: Formation of the Methoxy Malondialdehyde Equivalent (Claisen Condensation)
  - In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.
  - To this solution, add a mixture of methyl methoxyacetate and ethyl formate dropwise at a controlled temperature (e.g., 0-5°C).
  - After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
  - This step aims to form an enolate intermediate, which is a key building block for the pyrimidine ring.
- Step 2: Cyclocondensation with 2-Methyl-2-thiopseudourea
  - To the reaction mixture from Step 1, add a solution of 2-methyl-2-thiopseudourea salt dissolved in methanol.
  - Reflux the resulting mixture for several hours. The progress of the cyclization can be monitored by TLC.
  - During this step, the pseudourea derivative reacts with the dialdehyde equivalent to form the pyrimidine ring.

- Step 3: Work-up and Purification
  - After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
  - Dissolve the residue in water and carefully acidify with hydrochloric acid to precipitate the product.
  - Collect the crude product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.
  - Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Methoxy-2-(methylthio)pyrimidin-4-ol.

Characterization: The final product should be characterized by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

## Potential Biological Activities and Mechanism of Action

Direct biological studies on 5-Methoxy-2-(methylthio)pyrimidin-4-ol are not extensively reported. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs and investigational compounds. The biological activities of pyrimidine derivatives are diverse and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.<sup>[4]</sup>

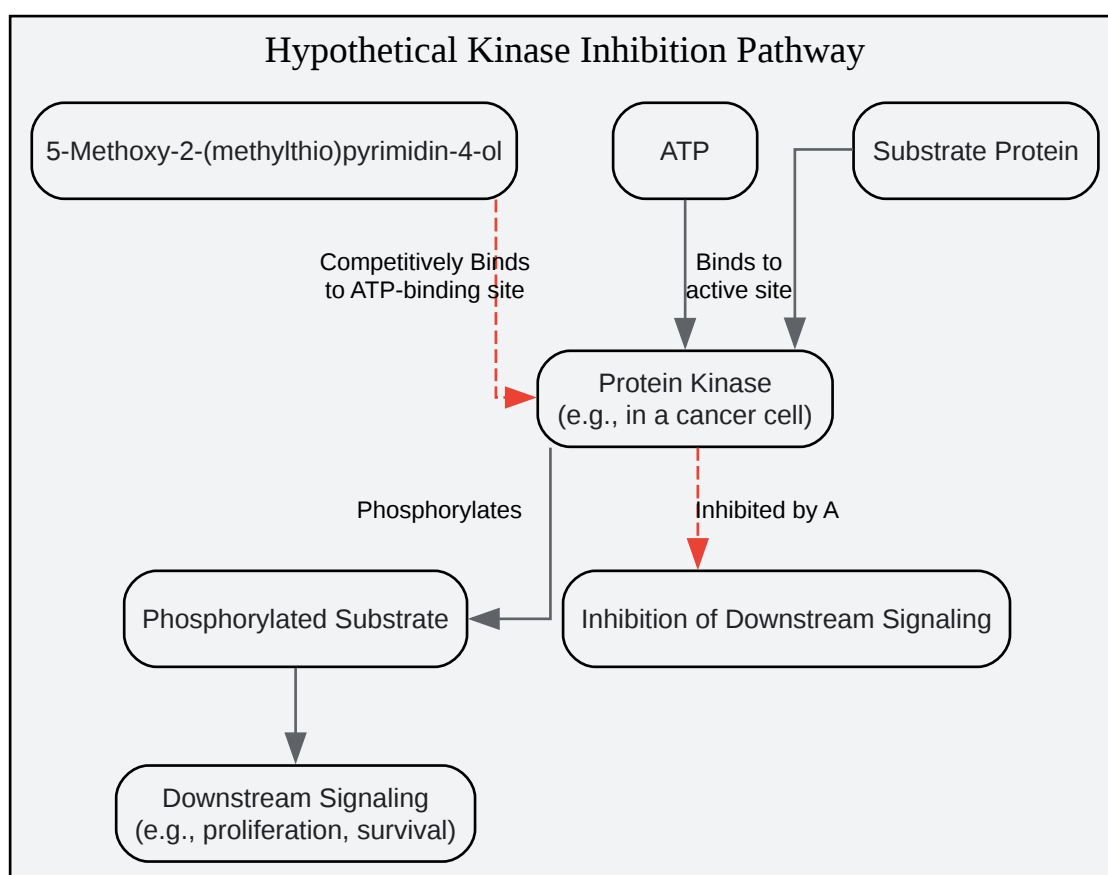
## Inferred Biological Relevance

- **Anticancer Potential:** Many substituted pyrimidines function as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The structural features of 5-Methoxy-2-(methylthio)pyrimidin-4-ol could potentially allow it to interact with the hinge region of various kinases, which are often dysregulated in cancer.
- **Antiviral Activity:** Pyrimidine analogues can act as inhibitors of viral polymerases or other essential viral enzymes, thereby disrupting viral replication.<sup>[4]</sup>

- Antimicrobial Properties: The pyrimidine core is found in several antibacterial and antifungal agents. The methylthio group, in particular, can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.[4]

## Hypothetical Mechanism of Action: Kinase Inhibition

A plausible, yet hypothetical, mechanism of action for 5-Methoxy-2-(methylthio)pyrimidin-4-ol in an anticancer context is the inhibition of a protein kinase involved in cell proliferation or survival signaling pathways.



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Caption: Hypothetical mechanism of action via competitive kinase inhibition.

## Future Research Directions

Given the limited specific data on 5-Methoxy-2-(methylthio)pyrimidin-4-ol, the following experimental avenues are recommended for a thorough evaluation of its potential as a drug lead:

- **Broad-Spectrum Biological Screening:** The compound should be screened against a panel of cancer cell lines, various viral strains, and a range of bacterial and fungal species to identify any significant biological activity.
- **Kinase Profiling:** A comprehensive kinase inhibition screen would elucidate if the compound has activity against specific protein kinases, providing a starting point for mechanism-of-action studies.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and evaluation of analogues with modifications at the 2, 4, and 5 positions would help in understanding the key structural requirements for any observed biological activity and in optimizing the lead compound.
- **In Vivo Efficacy and Toxicity Studies:** Should promising in vitro activity be identified, further evaluation in animal models is necessary to assess its efficacy, pharmacokinetic properties, and safety profile.

## Conclusion

5-Methoxy-2-(methylthio)pyrimidin-4-ol represents a chemical entity with potential for further investigation in the field of drug discovery. Its pyrimidine core is a privileged scaffold in medicinal chemistry. While direct biological data is sparse, this technical guide provides a foundational understanding of its chemical properties, a proposed synthetic route, and a rational basis for exploring its potential pharmacological activities. The detailed protocols and hypothetical frameworks presented herein are intended to facilitate and guide future research into this and related compounds.

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